![molecular formula C7H13NO2 B14410971 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one CAS No. 87842-88-4](/img/structure/B14410971.png)
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aminooxy group attached to an ethanone backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one can be achieved through enantioselective aminomethylation. This process involves the reaction of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst. The reaction is carried out in an aqueous medium at 25°C for 24 hours, resulting in the formation of Mannich type condensation products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted ethanones, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one has several scientific research applications:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of antimicrobial and cytotoxic agents.
Medicine: Its role in the synthesis of optically pure medicines makes it valuable in pharmaceutical research.
Industry: The compound is used in the design of environmentally benign synthesis methods for various industrial applications.
Mechanism of Action
The mechanism of action of 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with various substrates, leading to the formation of stable products. The compound’s ability to participate in Mannich reactions highlights its role in introducing aminoalkyl substituents into molecules, which is crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)propan-2-one: Used in similar Mannich reactions.
3-[(Pent-2-yn-1-yl)oxy]aniline: Another compound involved in enantioselective aminomethylation.
Aliphatic Aldehydes: Commonly used in the synthesis of Mannich bases.
Uniqueness
1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one stands out due to its specific structure, which allows for unique interactions in chemical reactions. Its ability to form stable Mannich type condensation products with high diastereoisomeric excess makes it a valuable compound in asymmetric synthesis and pharmaceutical research .
Properties
CAS No. |
87842-88-4 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(pent-3-en-2-ylamino) acetate |
InChI |
InChI=1S/C7H13NO2/c1-4-5-6(2)8-10-7(3)9/h4-6,8H,1-3H3 |
InChI Key |
GGLUTJODORPUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


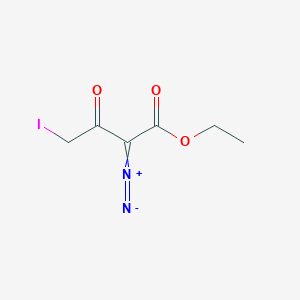
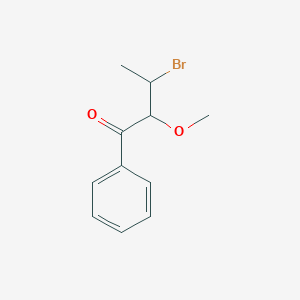

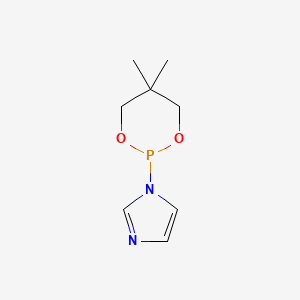
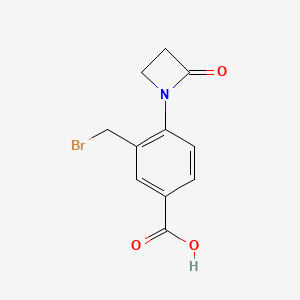
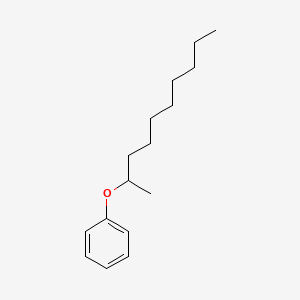
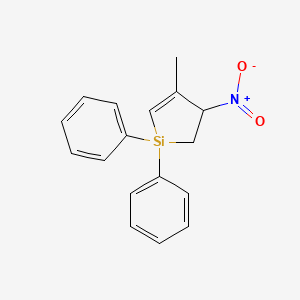
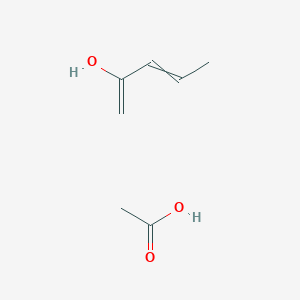
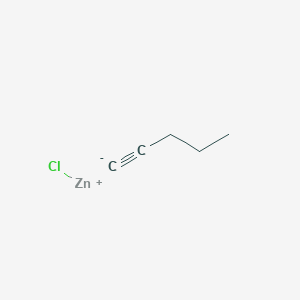
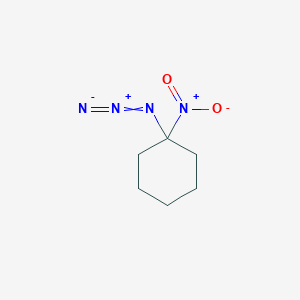

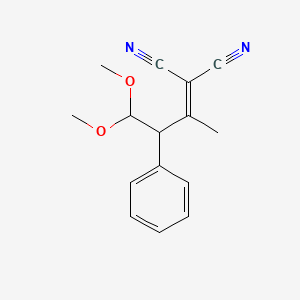
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
